Isothiocyanato(dimethyl)(2-methylpropoxy)silane
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Overview
Description
Isothiocyanato(dimethyl)(2-methylpropoxy)silane is an organosilicon compound that features both isothiocyanate and silane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanato(dimethyl)(2-methylpropoxy)silane typically involves the reaction of an appropriate silane precursor with an isothiocyanate source. One common method involves the reaction of dimethyl(2-methylpropoxy)silane with thiophosgene or a similar isothiocyanate-generating reagent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Isothiocyanato(dimethyl)(2-methylpropoxy)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles replace the isothiocyanate group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Hydrolysis: The silane group can be hydrolyzed under acidic or basic conditions to form silanols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Agents: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Thiourea Derivatives: Formed from the addition of nucleophiles to the isothiocyanate group.
Silanols: Formed from the hydrolysis of the silane group.
Scientific Research Applications
Isothiocyanato(dimethyl)(2-methylpropoxy)silane has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.
Organic Synthesis: Serves as a building block for the synthesis of various organic compounds, including heterocycles and thioureas.
Biological Research: Investigated for its potential use in the development of bioactive compounds and diagnostic markers.
Mechanism of Action
The mechanism of action of isothiocyanato(dimethyl)(2-methylpropoxy)silane involves the reactivity of its functional groups. The isothiocyanate group can react with nucleophiles to form thiourea derivatives, while the silane group can undergo hydrolysis to form silanols. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Isothiocyanato(trimethyl)silane: Similar in structure but with different alkyl groups attached to the silicon atom.
Isothiocyanato(ethyl)(methylpropoxy)silane: Another related compound with variations in the alkyl groups.
Uniqueness
Isothiocyanato(dimethyl)(2-methylpropoxy)silane is unique due to the specific combination of its functional groups and the steric effects imparted by the 2-methylpropoxy group.
Properties
CAS No. |
141701-47-5 |
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Molecular Formula |
C7H15NOSSi |
Molecular Weight |
189.35 g/mol |
IUPAC Name |
isothiocyanato-dimethyl-(2-methylpropoxy)silane |
InChI |
InChI=1S/C7H15NOSSi/c1-7(2)5-9-11(3,4)8-6-10/h7H,5H2,1-4H3 |
InChI Key |
YTOFUYYWZUWQFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CO[Si](C)(C)N=C=S |
Origin of Product |
United States |
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